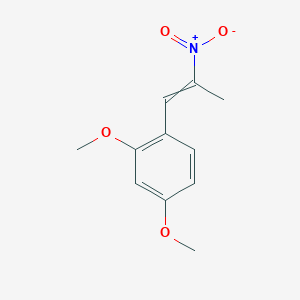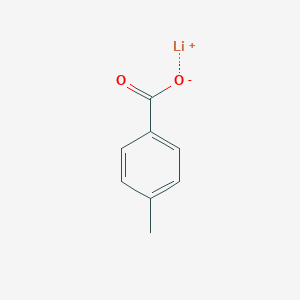
Dichloro(1,10-phenanthroline)platinum(II)
Descripción general
Descripción
Dichloro(1,10-phenanthroline)platinum(II) is a reactant for mixed-metal complexes . It has a molecular formula of C12H8Cl2N2Pt and a molecular weight of 446.19 .
Synthesis Analysis
This compound is used as a reactant for the synthesis of mixed-metal complexes incorporating platinum and lanthanide centers . It’s also used in the synthesis of platinum complexes containing a chelating di-fluoro-substituted thiourea ligand .Molecular Structure Analysis
The molecular structure of Dichloro(1,10-phenanthroline)platinum(II) is defined by a C12H8Cl2N2Pt donor set . The platinum atom is coordinated to two chlorine atoms and two nitrogen atoms from the 1,10-phenanthroline ligand .Chemical Reactions Analysis
Dichloro(1,10-phenanthroline)platinum(II) is involved in the formation of adducts between ternary Pt (III)-amino acid- aromatic diimine complexes and flavin mononucleotide . It also acts as a catalyst for the selective synthesis of monoorganotin trihalides .Physical And Chemical Properties Analysis
Dichloro(1,10-phenanthroline)platinum(II) has a molecular weight of 446.19 . It has a boiling point of 365.1ºC at 760mmHg . The exact mass is 444.97100 and the LogP value is 4.15950 .Aplicaciones Científicas De Investigación
Catalyst in Organic Synthesis
Dichloro(1,10-phenanthroline)platinum(II): serves as a catalyst in organic synthesis processes. Its role is crucial in facilitating reactions by lowering the activation energy, thus allowing the synthesis of complex organic compounds at more accessible temperatures and pressures. This compound is particularly useful in the selective synthesis of monoorganotin trihalides . These trihalides are significant in the production of stabilizers for PVC and as intermediates in the synthesis of organotin compounds used in agriculture and biocides.
Synthesis of Mixed-Metal Complexes
Researchers utilize this platinum compound in the synthesis of mixed-metal complexes that incorporate both platinum and lanthanide centers . These complexes have potential applications in materials science, particularly in the development of new materials with unique magnetic and electronic properties.
Development of Platinum Complexes with Fluorinated Ligands
The compound is used in the synthesis of platinum complexes containing a chelating di-fluoro-substituted thiourea ligand . These fluorinated ligands are of interest due to their potential applications in medicinal chemistry, including anticancer and antimicrobial activities.
Adduct Formation with Flavin Mononucleotide
Dichloro(1,10-phenanthroline)platinum(II): is involved in adduct formation with flavin mononucleotide . This process is significant in bioinorganic chemistry, where such adducts can mimic enzyme active sites or be used in the study of electron transfer processes in biological systems.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Dichloro(1,10-phenanthroline)platinum(II)
, also known as [Pt(phen)Cl2], is a fascinating compound with a variety of applications in biochemical research . Here’s an overview of its mechanism of action:
Target of Action
The primary targets of Pt(phen)Cl2 are large biomolecules such as amino acids and DNA . The compound has a strong affinity for these targets, which makes it useful in various biochemical studies .
Mode of Action
Pt(phen)Cl2 interacts with its targets through a process known as coordination exchange reactions . In these reactions, Pt(phen)Cl2 forms complexes with its target molecules, leading to changes in their structure and function .
Biochemical Pathways
Its ability to form complexes with amino acids and dna suggests that it could influence a variety of cellular processes, including protein synthesis and dna replication .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pt(phen)Cl2 is currently limited. Its solubility in organic solvents like ethanol and dimethyl sulfoxide suggests that it could be readily absorbed and distributed within the body .
Result of Action
The formation of complexes between Pt(phen)Cl2 and its target molecules can lead to changes in their structure and function. This can have a variety of molecular and cellular effects, depending on the specific targets and the nature of the complexes formed .
Action Environment
The action, efficacy, and stability of Pt(phen)Cl2 can be influenced by various environmental factors. For example, its solubility and reactivity can be affected by the solvent used, and its stability can be influenced by storage conditions .
Propiedades
IUPAC Name |
dichloroplatinum;1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.2ClH.Pt/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONLGUDYJIAGQI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(1,10-phenanthroline)platinum(II) | |
CAS RN |
18432-95-6 | |
| Record name | Dichloro(1,10-phenanthroline)platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18432-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)



